molecular formula C9H14N4O B1314554 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide CAS No. 666235-33-2

5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

Cat. No. B1314554
M. Wt: 194.23 g/mol
InChI Key: FDWHOJIUCDZERN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole compounds, including “5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide”, often involves the use of aminopyrazoles as building blocks. These compounds are advantageous frameworks that can provide useful ligands for receptors or enzymes .


Chemical Reactions Analysis

Aminopyrazoles, including “5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide”, are polyfunctional compounds possessing three typical nucleophilic sites: 4-CH, 1-NH, and 5-NH2 with the following reactivity order: 5-NH2 > 1-NH > 4-CH. These positions have been used to construct various fused heterocyclic rings where 5-aminopyrazoles undergo cyclization and cycloaddition on reaction with bielectrophiles .

Scientific Research Applications

1. Heterocyclic Synthesis

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide, a related compound to 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide, serves as a building block for synthesizing polyfunctionalized heterocyclic compounds with potential pharmacological interests. Its chemical reactivity and methods of preparation highlight its utility in heterocyclic synthesis (El‐Mekabaty, 2014).

2. Antitumor Activities

Pyrazole-4-carboxamide derivatives have been studied for their in vitro antitumor activities against different human cancer cell lines. Compounds derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides showed significant potential in this area, indicating the compound's role in developing anticancer agents (Hafez et al., 2013).

3. Versatile Intermediate for Synthesis

5-Amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, a derivative, can be synthesized using a novel and efficient route. This process demonstrates the compound's role as a versatile intermediate in chemical synthesis, enhancing the possibilities for creating a variety of carboxamide compounds (Bobko et al., 2012).

4. Cytotoxicity against Cancer Cells

Another study on 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and its derivatives highlights its role in cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These findings are significant for the development of new anticancer drugs (Hassan et al., 2014).

5. Nematocidal Activity

Novel fluorinated pyrazole carboxamides derivatives, which include variants of pyrazole-4-carboxamides, have been designed and synthesized, showing significant nematocidal activity against the tomato root-knot nematode disease. This suggests a potential application in agriculture for pest control (Zhao et al., 2017).

6. Fluorescent Sensor for Fluoride Anion

Pyrazole-based fluorescent sensors derived from 5-amino-1-phenyl-1H-pyrazole-4-carboxamide have been studied for fluoride anion detection in various solutions, indicating the compound's application in environmental monitoring and analysis (Yang et al., 2011).

7. Antiviral Activity

Research on bis-pyrazole compounds, including those derived from pyrazole-4-carboxamides, has shown good inactivation effects against tobacco mosaic virus (TMV). This suggests their potential application in antiviral therapies and plant protection strategies (Zhang et al., 2012).

8. Antibacterial Agents

N-Substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives, related to the compound of interest, have shown promise as antibacterial agents. These compounds, particularly effective against various strains of Staphylococcus aureus, highlight the potential for developing new antibacterial drugs (Pitucha et al., 2011).

9. Fluorinated Pyrazole Carboxamides as Nematocides

Further studies on novel chiral fluorinated pyrazole carboxamides derivatives emphasize their effectiveness as nematocides, particularly against the tomato root-knot nematode. This underlines the potential application in agricultural pest control (Liu et al., 2016).

10. Selective Fluorescent Sensor

Pyrazole-based compounds like 5-amino-1-phenyl-1H-pyrazole-4-carboxamide have been used to create a selective fluorescent sensor for detecting fluoride ions. This indicates their utility in environmental monitoring and analytical chemistry (Yang et al., 2011).

Future Directions

The future directions for research on “5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide” and similar compounds could involve further exploration of their potential as inhibitors of chorismate mutase . Additionally, the design and synthesis of aminopyrazole-based compounds as active agents in different therapeutic areas, particularly as anticancer/anti-inflammatory compounds, could be a promising direction .

properties

IUPAC Name

5-amino-1-cyclopentylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-8-7(9(11)14)5-12-13(8)6-3-1-2-4-6/h5-6H,1-4,10H2,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWHOJIUCDZERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=C(C=N2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470797
Record name 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

CAS RN

666235-33-2
Record name 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

85 ml of 30% strength hydrogen peroxide solution are added to a solution of 5-amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (6.74 g, 38.3 mmol) in a mixture of 300 ml of ethanol and 371 ml of concentrated aqueous ammonia solution at room temperature and stirred at room temperature overnight. The nonaqueous solvents are then stripped off in a rotary evaporator. The product precipitates as solid from the remaining mixture and is filtered off with suction, washed with diethyl ether and dried under high vacuum.
Quantity
0 (± 1) mol
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6.74 g
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reactant
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300 mL
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371 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MM Claffey, CJ Helal, PR Verhoest… - Journal of medicinal …, 2012 - ACS Publications
Phosphodiesterase 9A inhibitors have shown activity in preclinical models of cognition with potential application as novel therapies for treating Alzheimer’s disease. Our clinical …
Number of citations: 57 pubs.acs.org
J Hu, YD Huang, T Pan, T Zhang, T Su… - ACS Chemical …, 2018 - ACS Publications
A series of dual-target AChE/PDE9A inhibitor compounds were designed, synthesized, and evaluated as anti-Alzheimer’s Disease (AD) agents. Among these target compounds, 11a (…
Number of citations: 20 pubs.acs.org
C Zhang, Q Zhou, XN Wu, YD Huang… - Journal of enzyme …, 2018 - Taylor & Francis
Phosphodiesterase-9 (PDE9) is a promising target for treatment of Alzheimer’s disease (AD). To discover multifunctional anti-AD agents with capability of PDE9 inhibition and …
Number of citations: 20 www.tandfonline.com

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